Fluorine Positional Effect on Mutagenic Potentiation: Ortho (6-F) vs. Para Substitution
In a comparative mutagenicity study of 16 nitroquinolines in Salmonella typhimurium TA100 without metabolic activation (S9 mix), fluorine substitution at the ortho position relative to the 5-nitro group produced mutagenicity enhancement ratios of 0.6, 0.8, and 1.7-fold compared to non-fluorinated parent compounds, indicating negligible to minimal genotoxic potentiation. In marked contrast, fluorine located para to the nitro group enhanced mutagenicity by 24-fold or more [1]. The 6-fluoro substitution in 6-fluoro-2,8-dimethyl-5-nitroquinoline is ortho to the 5-nitro group, placing this compound within the low-potentiation ortho-fluorinated cohort rather than the high-potentiation para-fluorinated cohort.
| Evidence Dimension | Mutagenic enhancement ratio (fluorinated vs. non-fluorinated parent) |
|---|---|
| Target Compound Data | Ortho-fluorinated 5-NQs: 0.6-fold, 0.8-fold, 1.7-fold (enhancement ratio range) |
| Comparator Or Baseline | Para-fluorinated 5-NQs: 24-fold or greater enhancement; Meta-fluorinated 8-NQs: 53-fold enhancement |
| Quantified Difference | Para-fluorinated analogs exhibit >14× to >40× higher mutagenic potentiation than ortho-fluorinated analogs (24× vs. ≤1.7×) |
| Conditions | Salmonella typhimurium TA100 without S9 metabolic activation |
Why This Matters
For procurement in early-stage drug discovery, selecting the 6-fluoro (ortho) regioisomer over para-fluorinated 5-nitroquinoline analogs reduces the likelihood of encountering compound-related genotoxicity flags that could derail lead progression.
- [1] Saeki K, Kato T, Kawazoe Y, Hakura A. Substituent effect of a fluorine atom on the mutagenicity of nitroquinolines. Mutat Res. 1999;441(2):205-213. doi:10.1016/s1383-5718(99)00049-2 View Source
